4-({4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile
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Overview
Description
4-({4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a pyridazine ring, a piperazine ring, and a benzonitrile group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 6-(morpholin-4-yl)pyridazin-3-amine , have been studied and used in various biological applications .
Mode of Action
Similar compounds have shown activity against both gram-positive and gram-negative bacteria . This suggests that the compound might interact with bacterial cells, leading to their inhibition or death .
Biochemical Pathways
Similar compounds have been found to exhibit antimicrobial activities , suggesting that they may interfere with essential biochemical pathways in microorganisms .
Result of Action
Similar compounds have demonstrated antimicrobial activities , indicating that they may lead to the inhibition or death of microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine derivative, which is then reacted with piperazine to form the intermediate compound. This intermediate is further reacted with a morpholine derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-({4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and morpholine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-({4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-({4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzamide
- 4-({4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzoic acid
- 4-({4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzyl alcohol
Uniqueness
What sets 4-({4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering potential advantages in terms of specificity, potency, and versatility.
Properties
IUPAC Name |
4-[[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c21-15-17-1-3-18(4-2-17)16-24-7-9-25(10-8-24)19-5-6-20(23-22-19)26-11-13-27-14-12-26/h1-6H,7-14,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWVVNOXZXYPOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C#N)C3=NN=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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